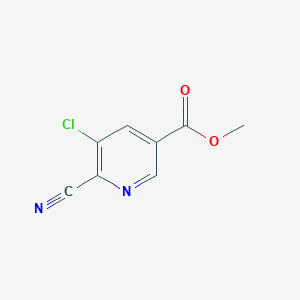![molecular formula C6H4IN3 B1400291 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1100318-96-4](/img/structure/B1400291.png)
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
概述
描述
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine: is an organic compound with the molecular formula C6H4IN3. It is a derivative of pyrrolo[2,3-d]pyrimidine, where an iodine atom is substituted at the 4th position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine typically involves the iodination of 7H-pyrrolo[2,3-d]pyrimidine. One common method includes dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is stirred overnight at room temperature, followed by the addition of a saturated solution of sodium thiosulfate to quench the reaction. The product is then filtered, washed with water, and dried under vacuum to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
化学反应分析
Types of Reactions: 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used in solvents like tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Reactions: Products include various substituted pyrrolo[2,3-d]pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds with diverse functional groups.
科学研究应用
Chemistry: 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, it is used as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases . It has shown potential as an inhibitor of p21-activated kinase 4 (PAK4), which is associated with various cancers .
Industry: The compound is used in the development of novel materials with specific electronic properties, making it valuable in the field of material science .
作用机制
The mechanism of action of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives involves their interaction with specific molecular targets, such as kinases. For example, as a PAK4 inhibitor, it binds to the hinge region and β-sheets of the kinase, disrupting its activity and leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to form strong hydrogen bonds and electrostatic interactions with the target protein enhances its inhibitory potency .
相似化合物的比较
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine
- 4-Fluoro-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain coupling reactions compared to its chloro, bromo, and fluoro counterparts . The iodine atom also enhances the compound’s ability to participate in halogen bonding, which can be advantageous in drug design and material science applications .
属性
IUPAC Name |
4-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUGYIMGLFJGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728157 | |
| Record name | 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100318-96-4 | |
| Record name | 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)





